PFI-4

Epigenetics Bromodomain BRPF1B

PFI-4 (CAS 900305-37-5) is the definitive chemical probe for exclusive BRPF1B bromodomain inhibition. Engineered by the SGC, it delivers exceptional isoform specificity: Kd=13 nM for BRPF1B with 60-fold selectivity over BRPF2 and 180-fold over CECR2. Cell-permeable nanoBRET (IC50 0.24 µM) and FRAP validation ensures unambiguous on-target engagement. Use PFI-4 alongside pan-inhibitors to dissect BRPF1B-specific functions without confounding BRPF2/3 inhibition. Directly validated to impair RANKL-induced osteoclast differentiation without cytotoxicity—ideal for bone loss target validation studies.

Molecular Formula C21H24N4O3
Molecular Weight 380.4 g/mol
Cat. No. B610065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePFI-4
SynonymsPFI-4;  PFI 4;  PFI4.
Molecular FormulaC21H24N4O3
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3OC)N4CCCC4)N(C1=O)C
InChIInChI=1S/C21H24N4O3/c1-23-17-12-15(22-20(26)14-8-4-5-9-19(14)28-3)16(25-10-6-7-11-25)13-18(17)24(2)21(23)27/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,22,26)
InChIKeyQCIJLRJBZDBVDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PFI-4: A Selective BRPF1B Bromodomain Inhibitor for Epigenetic Research


PFI-4 (CAS 900305-37-5) is a potent, cell-permeable chemical probe that selectively targets the bromodomain of the BRPF1B isoform, a scaffolding protein that assembles MYST-family histone acetyltransferase complexes [1]. Developed by the Structural Genomics Consortium (SGC), PFI-4 belongs to the benzimidazolone class of BRPF bromodomain inhibitors and is widely used to dissect the functional roles of the BRPF1B bromodomain in chromatin regulation, osteoclast differentiation, and cancer biology [2][3].

Why BRPF Bromodomain Inhibitors Cannot Be Substituted: Isoform-Selective vs. Pan-Inhibitor Profiles


BRPF family bromodomain inhibitors exhibit distinct selectivity profiles that critically influence experimental outcomes. PFI-4 is uniquely selective for the BRPF1B isoform (Kd = 13 nM) with 60-fold selectivity over BRPF2 and 180-fold over CECR2, while pan-BRPF inhibitors such as OF-1 and NI-57 target multiple BRPF isoforms (BRPF1B, BRPF2, BRPF3) [1][2]. Additionally, other BRPF1 inhibitors like GSK6853 and NI-42 display differing selectivity windows and cellular potency [3][4]. Substituting PFI-4 with a pan-inhibitor or a less selective BRPF1 inhibitor would confound phenotypic interpretation by simultaneously engaging multiple bromodomain targets, undermining the ability to attribute observed effects specifically to BRPF1B inhibition [1].

PFI-4 Quantitative Differentiation Evidence Against Closest BRPF Bromodomain Inhibitors


Isoform-Selective Binding Affinity: PFI-4 vs. Pan-BRPF Inhibitors OF-1 and NI-57

PFI-4 demonstrates high selectivity for the BRPF1B isoform with a dissociation constant (Kd) of 13 ± 1 nM as measured by isothermal titration calorimetry (ITC). In contrast, the pan-BRPF inhibitor OF-1 binds BRPF1B with a Kd of 100 nM (7.7-fold lower affinity) and also engages BRPF2 (Kd = 500 nM) and BRPF3 (Kd = 2.4 µM) [1]. NI-57, another pan-BRPF inhibitor, binds BRPF1B with a Kd of 31 ± 2 nM and also inhibits BRPF2 and BRPF3 [1]. PFI-4's selectivity window is further defined by a 60-fold reduction in affinity for BRPF2 (Kd = 775 ± 90 nM) and a 180-fold reduction for CECR2 (Kd = 2.35 ± 0.52 µM), with no significant binding to BRPF1A or other bromodomains [1][2].

Epigenetics Bromodomain BRPF1B

Cellular Target Engagement: PFI-4 nanoBRET IC50 vs. NI-57

In a cellular nanoBRET assay measuring displacement of BRPF1B from histone H3.3 in HEK293 cells, PFI-4 exhibited an IC50 of 0.24 ± 0.039 µM, while the pan-BRPF inhibitor NI-57 showed an IC50 of 0.07 ± 0.0034 µM [1]. This 3.4-fold difference in cellular potency is consistent with PFI-4's higher biochemical affinity (Kd = 13 nM) compared to NI-57 (Kd = 31 nM) [1]. Importantly, PFI-4 selectively displaced only the BRPF1B bromodomain, whereas NI-57 displaced both BRPF1B and BRPF2 full-length constructs, confirming PFI-4's isoform-restricted cellular activity [1].

Cellular Assay Target Engagement nanoBRET

Selectivity Profile Comparison: PFI-4 vs. GSK6853 and GSK5959

PFI-4 demonstrates 60-fold selectivity for BRPF1B over BRPF2 (Kd: 13 nM vs. 775 nM) and 180-fold over CECR2, with >100-fold selectivity over a panel of other bromodomains including BRPF3 and BRD4 [1]. In comparison, GSK6853 exhibits >1,600-fold selectivity over all other bromodomains tested and a Kd of 0.3 nM for BRPF1 [2][3]. GSK5959 shows >100-fold selectivity over 35 bromodomains with an IC50 of 80 nM . While GSK6853 offers superior selectivity breadth and affinity, PFI-4 provides a distinct selectivity fingerprint that specifically avoids BRPF2 engagement, which may be advantageous for studies requiring BRPF1B isoform-specific interrogation without confounding BRPF2 inhibition [1][4].

Selectivity BRPF1 Bromodomain Inhibitor

Cellular Efficacy Comparison: PFI-4 vs. NI-42

PFI-4 displays cellular potency with an IC50 of 250 nM in a FRAP assay measuring BRPF1B dissociation from chromatin [1]. NI-42, a biased BRPF inhibitor, exhibits biochemical IC50 values of 7.9 nM (BRPF1), 48 nM (BRPF2), and 260 nM (BRPF3) in BROMOscan, but its cellular IC50 for BRPF1 engagement has not been reported in head-to-head assays with PFI-4 [2]. Notably, PFI-4's cellular activity is isoform-restricted to BRPF1B, whereas NI-42 inhibits BRPF1, BRPF2, and BRPF3 (though with 6-33 fold lower potency for BRPF2/3) [2]. This difference in isoform selectivity profiles makes PFI-4 the preferred tool for studies requiring exclusive BRPF1B inhibition without residual BRPF2/3 activity.

Cellular Potency BRPF1 Target Engagement

Optimal Scientific and Industrial Applications for PFI-4 Based on Quantitative Differentiation Evidence


BRPF1B Isoform-Specific Functional Studies

Use PFI-4 when experimental design requires exclusive inhibition of the BRPF1B bromodomain without confounding activity on BRPF2, BRPF3, or other bromodomains. The 60-fold selectivity over BRPF2 (Kd 13 nM vs. 775 nM) and 180-fold over CECR2 ensures that phenotypic changes can be confidently attributed to BRPF1B [1]. This is critical for studies investigating BRPF1B's unique role in osteoclast differentiation, where pan-BRPF inhibitors like OF-1 and NI-57 would simultaneously inhibit BRPF2/3 and obscure isoform-specific functions [1].

Validation of BRPF1B as a Therapeutic Target in Bone Disorders

PFI-4 has been specifically validated to impair RANKL-induced osteoclast differentiation in primary murine bone marrow cells and human monocytes, without affecting cell growth or proliferation [1]. This makes it the tool of choice for target validation studies in bone loss and osteolytic malignant bone lesions, where BRPF1B inhibition has demonstrated therapeutic potential [1][2].

Comparative Epigenetic Profiling with Pan-BRPF Inhibitors

Employ PFI-4 alongside pan-BRPF inhibitors (OF-1, NI-57) to dissect the individual contributions of BRPF family bromodomains to transcriptional regulation and chromatin dynamics. PFI-4's exclusive BRPF1B profile serves as a 'single-isoform' control, enabling researchers to delineate BRPF1B-specific effects from those mediated by BRPF2/3 inhibition [1]. This comparative approach is essential for building accurate models of BRPF-dependent gene regulation.

Cellular Target Engagement Assays Requiring Isoform Discrimination

PFI-4's validated cellular activity in nanoBRET (IC50 0.24 µM) and FRAP assays provides robust on-target engagement metrics for BRPF1B in live cells [1]. Unlike NI-57, which displaces both BRPF1B and BRPF2, PFI-4 selectively displaces only the BRPF1B bromodomain, making it the preferred chemical probe for cellular assays that require unambiguous correlation of biochemical inhibition with phenotypic outcome [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PFI-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.